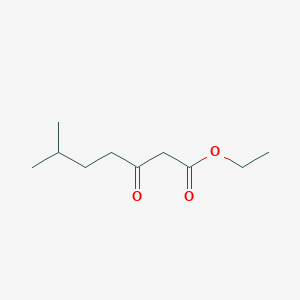

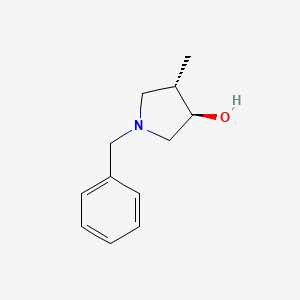

![molecular formula C9H17N3O B1285341 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol CAS No. 400877-08-9](/img/structure/B1285341.png)

2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

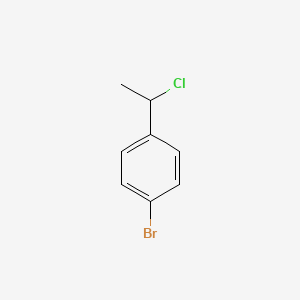

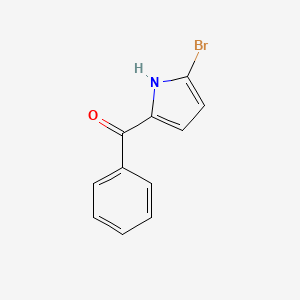

“2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol” is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 . It is a solid at room temperature .

Chemical Reactions Analysis

Specific chemical reactions involving “2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol” are not available in the current literature. Further studies are required to understand its reactivity and potential applications .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its solubility in DMSO is greater than 100 mg/mL, but it is insoluble in water . The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 .Applications De Recherche Scientifique

Antileishmanial and Antimalarial Applications

Scientific Field

Pharmacology and Medicine

Application Summary

This compound is a pyrazole-bearing compound known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Methods of Application

The compound was synthesized and its structure was verified using elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Results

The compound displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles

Scientific Field

Chemistry

Application Summary

The compound is used in the one-pot solvent-free synthesis of 1,3,5-trisubstituted 1H-pyrazoles .

Methods of Application

1,3,5-Trisubstituted-1H-pyrazoles were synthesized starting from α, β-unsaturated aldehydes/ketones and hydrazine using catalyst H3[PW12O40]/SiO2 under microwave irradiation and solvent-free conditions . The structures were characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .

Results

The method resulted in good yields (74–90%) and was found to be environmentally friendly, simple to operate, and applicable to a wide range of substrates . The catalyst H3[PW12O40]/SiO2 could be reused .

Hypotensive Capability

Application Summary

The compound is used in the synthesis of analogues that have been evaluated for their hypotensive capability .

Methods of Application

The compound was used to construct some analogues of 2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol . The hypotensive capability of these analogues was evaluated using a tail-cuff approach .

Results

The results of this study are not explicitly mentioned in the source .

Synthesis of More Stable Pyrazole Derivatives

Application Summary

The compound is used in the synthesis of more stable pyrazole derivatives .

Methods of Application

In this synthetic route, ethanol was used as a mild reagent to trap isocyanate intermediates in situ to form more stable pyrazole derivatives .

Results

This method solved the problem of 5-aminopyrazole instability .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c1-7-9(6-10-4-5-13)8(2)12(3)11-7/h10,13H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMWNXWEEXGYLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586173 |

Source

|

| Record name | 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol | |

CAS RN |

400877-08-9 |

Source

|

| Record name | 2-[[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400877-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

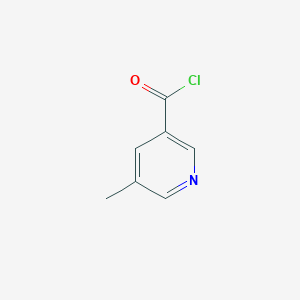

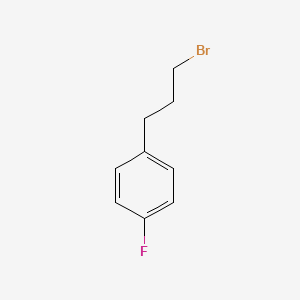

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)